

Technical Support Center: Casting High Nickel Copper Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Copper;nickel	
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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the casting of high nickel copper alloys.

Frequently Asked Questions (FAQs)

What are the primary challenges when casting high nickel copper alloys?

High nickel copper alloys, also known as cupronickels, present several casting challenges. These include a high susceptibility to gas porosity, particularly from hydrogen, shrinkage defects during solidification, a tendency for hot tearing, and difficulties in achieving a fine surface finish.[1][2][3] The high melting points of these alloys also require specialized equipment and careful control of the casting process.[2]

How does nickel content affect the casting process?

Nickel significantly influences the properties of copper alloys. It increases tensile strength and hardness, but also raises the melting point and the solubility of hydrogen in the molten alloy.[1] [4] This increased hydrogen solubility makes the alloy more prone to gas porosity if proper degassing procedures are not followed.[1][5] Additionally, higher nickel content can increase the alloy's susceptibility to shrinkage and hot tearing.[2][3]

What are the key alloying elements in high nickel copper alloys and their effects?



Besides copper and nickel, several other elements are added to enhance specific properties:

- Manganese (Mn): Acts as a deoxidizer and desulfurizer, improves casting characteristics, and increases strength.[4][6]
- Iron (Fe): Improves resistance to erosion corrosion, particularly in marine environments, and increases strength.[4][6]
- Niobium (Nb): Enhances the weldability of cast alloys and increases tensile strength.[4][6]
- Silicon (Si): Improves castability and acts as a deoxidant.[4][6]
- Tin (Sn): Increases strength and resistance to tarnishing.[4]

Which casting methods are suitable for high nickel copper alloys?

High nickel copper alloys can be cast using various methods, including sand casting, centrifugal casting, permanent mold casting, and investment casting.[5][7] The choice of method depends on the desired component size, complexity, and required surface finish.

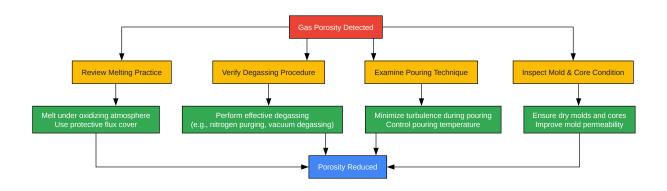
Troubleshooting Guides Gas Porosity

Problem: My casting exhibits spherical voids, either internally or on the surface.

Cause: This is likely gas porosity, caused by the absorption of gases, primarily hydrogen and oxygen, in the molten metal, which are then expelled during solidification.[1][5] High nickel copper alloys have a high solubility for hydrogen, which increases with temperature.[1] The reaction between dissolved oxygen and carbon in the melt can also form carbon monoxide gas. [5]

Solution Workflow:





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Caption: Troubleshooting workflow for gas porosity.

Detailed Steps:

- Melting Practice: Melt the alloy under a slightly oxidizing atmosphere to minimize hydrogen absorption.[1] Use a protective flux cover, such as crushed graphite, to shield the melt from the atmosphere.[1] Avoid overheating the melt, as this increases gas solubility.[1]
- Degassing: Implement a thorough degassing procedure before pouring. This can be achieved by purging the melt with an inert gas like dry nitrogen or by using vacuum degassing techniques. Proprietary degassing agents can also be effective.[1]
- Pouring Technique: Minimize turbulence during pouring to prevent gas entrapment.[8]
 Control the pouring temperature; it should be high enough to ensure mold filling but not excessively high to promote gas absorption.[9]
- Mold and Core Condition: Ensure that molds and cores are thoroughly dry, as moisture is a
 primary source of hydrogen.[9] Improve mold permeability to allow any generated gases to
 escape.

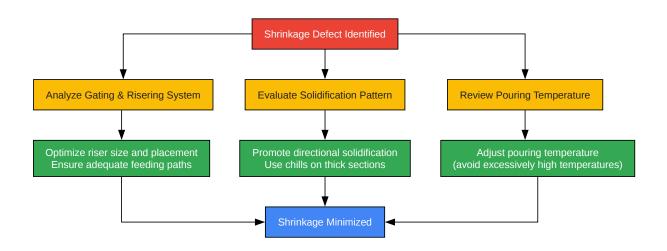


Shrinkage Defects

Problem: My casting shows cavities with a rough, dendritic surface (shrinkage porosity) or surface depressions.

Cause: Shrinkage defects occur because most metals are less dense in their liquid state than in their solid state, leading to a volume contraction upon solidification.[10][11] If there is insufficient molten metal to feed these contracting sections, voids will form.[9] High nickel copper alloys can be susceptible to this, particularly those with a wide freezing range.[7]

Solution Workflow:



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Caption: Troubleshooting workflow for shrinkage defects.

Detailed Steps:

Gating and Risering System: The design of the gating and riser system is critical.[9] Ensure
risers are large enough and placed correctly to feed the casting's thicker sections during
solidification. The Niyama criterion can be used in casting simulations to predict shrinkage
porosity.[9]



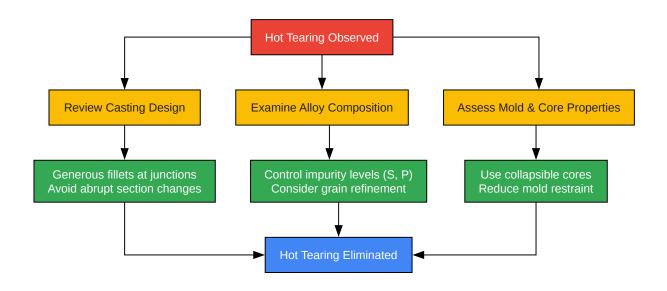
- Directional Solidification: Promote directional solidification, where the casting solidifies progressively towards the riser. This can be achieved by using chills (materials that extract heat more rapidly) on thick sections and insulating sleeves on risers.[7][9]
- Pouring Temperature: While a sufficiently high pouring temperature is needed to avoid premature solidification, excessively high temperatures can increase the total solidification shrinkage.[10] Optimize the pouring temperature for the specific alloy and casting geometry.

Hot Tearing

Problem: My casting has crack-like defects, typically at changes in section thickness or at hot spots.

Cause: Hot tearing, or solidification cracking, occurs at temperatures just above the solidus where the casting has low strength and is susceptible to tensile stresses developed during cooling and solidification.[3][12] Alloys with a wide freezing range are more prone to hot tearing.[7]

Solution Workflow:



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Caption: Troubleshooting workflow for hot tearing.

Detailed Steps:

- Casting Design: Avoid abrupt changes in section thickness and use generous fillets at junctions to reduce stress concentrations.[7]
- Alloy Composition: Certain impurity elements, such as sulfur and phosphorus, can increase the susceptibility to hot tearing.[4] Ensure these are kept within specified limits. Grain refinement can also help to mitigate hot tearing.
- Mold and Core Properties: Use molds and cores with good collapsibility to minimize restraint on the contracting casting.

Data Presentation

Table 1: Typical Casting Parameters for High Nickel Copper Alloys

Parameter	Recommended Range	Rationale
Pouring Temperature	1200°C - 1450°C	Varies significantly with specific alloy composition. Must be high enough for fluidity but not so high as to cause excessive gas absorption or shrinkage.
Melting Atmosphere	Slightly Oxidizing	Minimizes hydrogen pickup.[1]
Degassing Agent	Dry Nitrogen, Proprietary Fluxes	To remove dissolved hydrogen and oxygen.[1]
Mold Material	Sand, Ceramic, Graphite	Choice depends on casting process and desired surface finish.

Experimental Protocols

Protocol 1: Melting and Degassing of a 70Cu-30Ni Alloy



- Charge Preparation: Use clean, dry charge materials consisting of appropriately sized ingots and returns.
- Furnace Operation: Melt the charge in an induction furnace.
- Melting: Melt under a slightly oxidizing atmosphere. Once the charge is molten, add a
 proprietary flux cover to protect the melt from the atmosphere.[1]
- Superheating: Quickly superheat the melt to the desired pouring temperature. Avoid holding the molten metal at high temperatures for extended periods to minimize gas absorption.[1]
- Degassing: Prior to pouring, degas the melt by bubbling dry nitrogen through it using a graphite lance for 3-5 minutes.
- Deoxidation: Add a deoxidizer, such as magnesium, to remove any remaining dissolved oxygen.[1]
- Pouring: Skim any dross from the melt surface and pour the metal into the prepared mold in a controlled, non-turbulent manner.

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- To cite this document: BenchChem. [Technical Support Center: Casting High Nickel Copper Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14735933#challenges-in-casting-high-nickel-copperalloys]

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